molecular formula C10H13BrO B7859590 4-Bromo-2-methyl-1-propoxybenzene

4-Bromo-2-methyl-1-propoxybenzene

Cat. No.: B7859590
M. Wt: 229.11 g/mol
InChI Key: USXYPUDNQMEFOH-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-1-propoxybenzene is an organic compound with the molecular formula C10H13BrO. It is a brominated aromatic compound that features a propoxy group (-OCH2CH2CH3) attached to the benzene ring, along with a bromine atom and a methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Electrophilic Aromatic Substitution (EAS): One common method to synthesize this compound involves the EAS reaction of 2-methylphenol with propyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a bromonium ion intermediate, followed by the substitution of a hydrogen atom on the benzene ring.

  • Nucleophilic Substitution: Another approach involves the nucleophilic substitution of 4-bromophenol with propyl bromide in the presence of a strong base such as sodium hydride (NaH). This method typically requires higher temperatures and longer reaction times compared to the EAS method.

Industrial Production Methods: The industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various products, such as 4-bromo-2-methyl-1-propoxybenzoic acid.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 4-methyl-1-propoxybenzene.

  • Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl (-OH) or amino (-NH2) groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Typical reducing agents include hydrogen gas (H2) and palladium on carbon (Pd/C).

  • Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) and ammonia (NH3), can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 4-Bromo-2-methyl-1-propoxybenzoic acid.

  • Reduction: 4-Methyl-1-propoxybenzene.

  • Substitution: 4-Hydroxy-2-methyl-1-propoxybenzene and 4-Amino-2-methyl-1-propoxybenzene.

Scientific Research Applications

4-Bromo-2-methyl-1-propoxybenzene is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Bromo-2-methyl-1-propoxybenzene is similar to other brominated aromatic compounds, such as 1-bromo-2-methyl-4-propoxybenzene and 2-bromo-4-methyl-1-propoxybenzene. its unique combination of functional groups and positions on the benzene ring distinguishes it from these compounds. The presence of the propoxy group at the 1-position and the bromine atom at the 4-position contributes to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • 1-Bromo-2-methyl-4-propoxybenzene

  • 2-Bromo-4-methyl-1-propoxybenzene

  • 2-Bromo-1-methyl-4-propoxybenzene

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Properties

IUPAC Name

4-bromo-2-methyl-1-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-3-6-12-10-5-4-9(11)7-8(10)2/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXYPUDNQMEFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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